molecular formula C6H9NO B13206742 3-Ethynyloxolan-3-amine

3-Ethynyloxolan-3-amine

Cat. No.: B13206742
M. Wt: 111.14 g/mol
InChI Key: NNMYXEYERWZUPC-UHFFFAOYSA-N
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Description

3-Ethynyloxolan-3-amine is an organic compound characterized by the presence of an ethynyl group attached to an oxolane ring, which also bears an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyloxolan-3-amine typically involves the reaction of oxolane derivatives with ethynylating agents under controlled conditions. One common method includes the use of ethynyl magnesium bromide as the ethynylating agent, which reacts with oxolane derivatives in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxirane derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of ethyl-substituted oxolane derivatives.

    Substitution: Formation of N-substituted oxolane derivatives.

Scientific Research Applications

3-Ethynyloxolan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethynyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with target molecules, leading to the modulation of biological pathways. The amino group enhances the compound’s ability to form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Ethynyltetrahydrofuran-3-amine
  • 3-Ethynylpyrrolidine-3-amine
  • 3-Ethynylpiperidine-3-amine

Comparison: 3-Ethynyloxolan-3-amine is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring systems

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-ethynyloxolan-3-amine

InChI

InChI=1S/C6H9NO/c1-2-6(7)3-4-8-5-6/h1H,3-5,7H2

InChI Key

NNMYXEYERWZUPC-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOC1)N

Origin of Product

United States

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